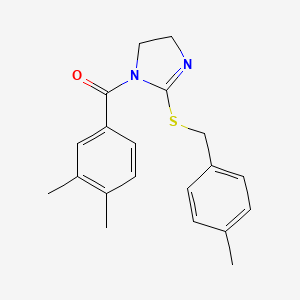
(3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2OS and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a novel class of imidazole derivatives that have garnered attention due to their potential therapeutic applications. Imidazole and its derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The imidazole ring is a five-membered heterocycle containing two nitrogen atoms.
- Substituents : The presence of a 3,4-dimethylphenyl group and a 4-methylbenzylthio group enhances its pharmacological profile.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study evaluating various imidazole compounds demonstrated that certain derivatives showed substantial inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 22 | S. aureus |
| Compound C | 18 | B. subtilis |
| Compound D | 15 | P. aeruginosa |
This data suggests that the introduction of specific substituents can enhance the antimicrobial efficacy of imidazole derivatives.
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation . The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Anticancer Potential
The anticancer activity of imidazole compounds has been widely studied. For instance, certain imidazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study: Anticancer Activity
A study conducted on a series of substituted imidazoles demonstrated promising results against various cancer cell lines. The compound under review showed IC50 values in the micromolar range against breast and prostate cancer cell lines, indicating significant cytotoxic effects .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
- Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis.
- Membrane Disruption : Some studies suggest that such compounds can disrupt bacterial membranes, leading to cell death.
属性
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-4-7-17(8-5-14)13-24-20-21-10-11-22(20)19(23)18-9-6-15(2)16(3)12-18/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAIERUAYEMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














